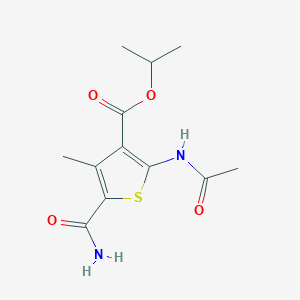![molecular formula C16H12Cl3N3O2S B4744810 4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4744810.png)
4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide, also known as DCB-3503, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in the production of inflammatory cytokines, and the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of enzymes involved in inflammation, such as COX-2 and iNOS. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound in animal models and humans. Finally, the potential toxicity of this compound should be further investigated to ensure its safety for use in humans.
Aplicaciones Científicas De Investigación
4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
4-chloro-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3O2S/c17-11-4-6-12(7-5-11)25(23,24)21-16-8-9-22(20-16)10-13-14(18)2-1-3-15(13)19/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYRVXUEPADIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4744733.png)


![methyl 6-ethyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4744759.png)
![7-benzyl-2-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4744767.png)
![2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4744781.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide](/img/structure/B4744783.png)

![N-{3-[(dimethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4744792.png)


![N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4744806.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}propanamide](/img/structure/B4744830.png)
![3,3'-[1,4-butanediylbis(thio)]bis[5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine]](/img/structure/B4744845.png)
